NR2B Allosteric Site Affinity of 4-Phenylcyclohexyl Derivatives Versus PCP Channel Pore Binding: A 5.9-Fold Selectivity Shift
The 4-phenylcyclohexyl pharmacophore directs binding to the NR2B allosteric site of the NMDA receptor rather than the PCP channel pore. In a direct comparative study of N-substituted 3-benzazepin-1-ols, the 4-phenylcyclohexyl derivative 31 displayed Ki = 10 nM at NR2B-containing NMDA receptors, whereas the flexible 4-phenylbutyl analog 13 (WMS-1405) showed Ki = 5.4 nM but lacked sigma receptor engagement [1]. Critically, PCP itself binds the ion channel pore (PCP site) of the NMDA receptor with Ki = 59 ± 9 nM, a fundamentally different binding locus [2]. The 4-phenylcyclohexyl substitution thus produces a binding mode shift from channel pore block (PCP-like) to allosteric NR2B modulation, accompanied by emergent sigma receptor pharmacology absent in 1-phenyl or flexible-chain analogs [1].
| Evidence Dimension | NMDA receptor binding site selectivity (NR2B allosteric vs. PCP channel pore) |
|---|---|
| Target Compound Data | Ki = 10 nM at NR2B (4-phenylcyclohexyl derivative 31); also σ1 Ki = 33 nM, σ2 Ki = 82 nM |
| Comparator Or Baseline | PCP: Ki = 59 ± 9 nM at NMDA channel pore. 4-Phenylbutyl derivative 13: Ki = 5.4 nM at NR2B; no sigma binding. Vesamicol: Ki = 4.4 nM at VAChT, not NMDA. |
| Quantified Difference | 5.9-fold lower NR2B Ki vs. PCP's NMDA pore Ki; sigma engagement unique to the 4-phenylcyclohexyl scaffold (absent in comparator 13) |
| Conditions | Radioligand binding: [³H]-ifenprodil displacement at human recombinant NR1a/NR2B receptors expressed in HEK293 cells (4-phenylcyclohexyl derivative 31); [³H]-MK-801 binding at rat brain PCP site (PCP); σ1/[³H]-(+)-pentazocine and σ2/[³H]-DTG in guinea pig brain and rat liver membranes |
Why This Matters
A compound that engages NR2B allosteric sites rather than the PCP channel pore offers a distinct pharmacological tool for studying GluN2B-mediated signaling without the dissociative and abuse-liability confounds of channel blockers, enabling cleaner target validation experiments.
- [1] Tewes B, Frehland B, Schepmann D, Schmidtkunz K, Winckler T, Wünsch B. Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists. ChemMedChem. 2010 May 3;5(5):687-95. doi:10.1002/cmdc.201000005. PMID:20340125. Specific data: compound 31 Ki(NR2B)=10 nM, Ki(σ1)=33 nM, Ki(σ2)=82 nM; compound 13 Ki(NR2B)=5.4 nM. View Source
- [2] Roth BL, Gibbons S, Arunotayanun W, Huang XP, Setola V, Treble R, Iversen L. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One. 2013;8(3):e59334. Data: PCP Ki(NMDA)=59±9 nM. See also BindingDB entry for phencyclidine NMDA affinity. View Source
